N-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine
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Overview
Description
2-{2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetamido}-4-(methylsulfanyl)butanoic acid is a complex organic compound featuring a thiazole ring, a fluorophenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamido}-4-(methylsulfanyl)butanoic acid typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the fluorophenyl group. The final steps involve the acylation of the thiazole derivative and the incorporation of the butanoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions may target the carbonyl groups in the butanoic acid moiety.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the butanoic acid moiety.
Substitution: Halogenated derivatives of the fluorophenyl group.
Scientific Research Applications
2-{2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetamido}-4-(methylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamido}-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-{2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetamido}-4-(methylsulfanyl)butanoic acid
- 2-{2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetamido}-4-(methylsulfanyl)butanoic acid
Comparison:
- Uniqueness: The presence of the fluorophenyl group in 2-{2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamido}-4-(methylsulfanyl)butanoic acid imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its chlorinated analogs.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns in substitution and oxidation reactions due to the electron-withdrawing nature of the fluorine atom.
Properties
Molecular Formula |
C16H17FN2O3S2 |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H17FN2O3S2/c1-23-7-6-13(16(21)22)19-14(20)8-10-9-24-15(18-10)11-4-2-3-5-12(11)17/h2-5,9,13H,6-8H2,1H3,(H,19,20)(H,21,22)/t13-/m0/s1 |
InChI Key |
DBKKGRFOPMGGLO-ZDUSSCGKSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=CC=C2F |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=CC=C2F |
Origin of Product |
United States |
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